A Technical Guide to the Synthesis and Characterization of Oxine-Copper (Copper(II) 8-Hydroxyquinolinate)
A Technical Guide to the Synthesis and Characterization of Oxine-Copper (Copper(II) 8-Hydroxyquinolinate)
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxine-copper, also known as copper(II) 8-hydroxyquinolinate or CuQ2, is a coordination complex formed between a central copper(II) ion and two 8-hydroxyquinoline ligands.[1] This compound is of significant interest across various scientific disciplines, including its use as a pharmaceutical intermediate, bactericidal and antifungal agent, and pesticide.[1] Its biological activity and chelating properties make it a valuable precursor in the synthesis of medicinal compounds.[1] This guide provides a comprehensive overview of the synthesis and characterization of Oxine-copper, offering detailed experimental protocols, tabulated data for key physicochemical properties, and visual workflows to aid in laboratory applications.
Physicochemical Properties
Oxine-copper is a stable, yellow-green crystalline powder.[1][2] It demonstrates low solubility in water and the majority of organic solvents, a property that contributes to its stability.[1][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | copper;bis(quinolin-8-olate) | [2] |
| Molecular Formula | C₁₈H₁₂CuN₂O₂ | [1][2] |
| Molar Mass | 351.85 g/mol | [1][2] |
| Appearance | Yellow-green crystalline powder | [1][2] |
| Melting Point | ~240°C (with decomposition) | [1][4][5] |
| Solubility | Insoluble in water, sparingly soluble in diethyl ether, acetone, and 96% ethanol. Good solubility in DMSO, DMF, chloroform, and methanol. | [1][6] |
Synthesis of Oxine-Copper
The synthesis of Oxine-copper is typically achieved through a precipitation reaction involving a soluble copper(II) salt and 8-hydroxyquinoline (oxine) in an appropriate solvent. The 8-hydroxyquinoline acts as a monoprotic, bidentate chelating agent, coordinating with the copper ion through its phenolic oxygen and quinoline nitrogen atoms.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Oxine-copper.
Experimental Protocol: Precipitation Method
This protocol is adapted from a common preparation method for copper 8-quinolinolate.[7]
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Preparation of Solutions:
-
Oxine Solution: In a reaction vessel, dissolve 125 parts by mass of 8-hydroxyquinoline and 35.4 parts by mass of sodium hydroxide in 1500 parts by mass of water. Heat the mixture to between 40°C and 90°C to ensure complete dissolution.[7]
-
Copper Solution: Separately, prepare an aqueous solution of copper(II) sulfate pentahydrate. The mass ratio of copper(II) sulfate pentahydrate to 8-hydroxyquinoline should be approximately 107.5:125.[7]
-
-
Reaction:
-
While maintaining the temperature of the oxine solution, add the copper(II) sulfate solution dropwise under constant stirring (60-150 rpm).[7] A yellow-green precipitate of Oxine-copper will form immediately.
-
-
Isolation and Purification:
-
After the addition is complete, allow the reaction mixture to cool to room temperature (25-30°C).[7]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.[8]
-
Wash the collected solid thoroughly with several portions of distilled water to remove any unreacted starting materials and byproducts like sodium sulfate.
-
Dry the purified product in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.[8]
-
Characterization of Oxine-Copper
A combination of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized Oxine-copper.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of Oxine-copper.
Spectroscopic Characterization
FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination of the 8-hydroxyquinoline ligand to the copper(II) ion.
-
Experimental Protocol: An FTIR spectrum is typically recorded by preparing a KBr pellet containing a small amount of the synthesized Oxine-copper.[9] The spectrum is recorded over a range of 4000–400 cm⁻¹.[9]
-
Data Interpretation: The formation of the complex is confirmed by shifts in the characteristic vibrational bands of the 8-hydroxyquinoline ligand upon coordination to the copper ion.
| Wavenumber (cm⁻¹) | Assignment | Interpretation |
| ~3400 (broad) | ν(O-H) of H₂O | May indicate the presence of lattice or coordinated water molecules in some hydrated forms.[9] |
| ~1630 | ν(C=N) | Vibration of the imine group in the quinoline ring.[10] |
| ~1560 & ~1450 | ν(C=C) | Aromatic ring stretching vibrations.[10] |
| ~1110 | ν(C-O) | Phenolic C-O stretching. A shift in this band compared to the free ligand indicates coordination of the oxygen atom to the copper ion.[10] |
UV-Vis spectroscopy provides information about the electronic transitions within the complex.
-
Experimental Protocol: The UV-Vis absorption spectrum is recorded by dissolving a small amount of the complex in a suitable solvent, such as DMSO or CH₂Cl₂.[9] The spectrum is typically scanned from 200 to 800 nm.[9]
-
Data Interpretation: The spectrum of Oxine-copper complexes typically shows intense bands in the UV region corresponding to π→π* transitions within the aromatic ligand and charge-transfer bands, as well as weaker d-d transition bands in the visible region.
| Solvent | λ_max (nm) | Molar Absorptivity (ε / M⁻¹cm⁻¹) | Assignment | Reference |
| DMSO | 297 | 53105 | Ligand-based transitions | [9] |
| DMSO | 422 | 3368 | Metal-to-Ligand Charge Transfer (MLCT) | [9][11] |
| CH₂Cl₂ | 268 | 30435 | Ligand-based transitions | [9] |
| CH₂Cl₂ | 423 | 3278 | Metal-to-Ligand Charge Transfer (MLCT) | [9] |
| (Note: Data is for a closely related Cu(II) 8-hydroxyquinoline Schiff base complex and is representative.) |
Structural and Thermal Characterization
Powder XRD is a crucial technique for confirming the crystalline nature and phase purity of the synthesized product.
-
Experimental Protocol: The powder XRD pattern of the synthesized Oxine-copper is recorded using a diffractometer, typically with Cu Kα radiation.[12] Data is collected over a 2θ range, for example, from 10° to 80°.
-
Data Interpretation: The positions (2θ values) and intensities of the diffraction peaks are compared to standard patterns from crystallographic databases (e.g., JCPDS) to confirm the identity of the compound.[12] The sharpness of the peaks indicates the degree of crystallinity.
| 2θ (degrees) | (hkl) Plane | Relative Intensity |
| Specific peak data would be compared to a reference pattern for Cu(C₉H₆NO)₂ from a database like the JCPDS/ICDD. |
(Note: Specific 2θ values for Oxine-copper must be obtained from a reference database or experimental measurement. The table serves as a template for data presentation.)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition pathway.
-
Experimental Protocol: A small, accurately weighed sample of Oxine-copper is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).[13][14] The mass loss is recorded as the temperature increases, typically up to 800-900°C.[13][14]
-
Data Interpretation: The TGA curve shows distinct steps corresponding to the loss of water molecules (if present) and the subsequent decomposition of the organic ligands, ultimately leaving a residue of copper oxide.
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| < 150°C | Varies | Loss of lattice/adsorbed water.[14] |
| > 240°C | Significant | Onset of decomposition of the organic ligands.[1][4] |
| Final Residue | Varies | Corresponds to the formation of a stable copper oxide (e.g., CuO). |
(Note: Specific decomposition temperatures and mass loss percentages are dependent on the exact structure and experimental conditions.)
References
- 1. nbinno.com [nbinno.com]
- 2. Oxine-copper | C18H12CuN2O2 | CID 3032555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. chembk.com [chembk.com]
- 5. oxine-copper | CAS#:13014-03-4 | Chemsrc [chemsrc.com]
- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 7. CN104230800A - Preparation method of copper 8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. mrkremerscience.com [mrkremerscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of A New Azo-Reagent Derivative from 8-hydroxy Quinoline for Determination of Copper (II) ion Using Spectrophotometric Technique | Migration Letters [migrationletters.com]
- 12. arxiv.org [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. sjdfs.journals.ekb.eg [sjdfs.journals.ekb.eg]
